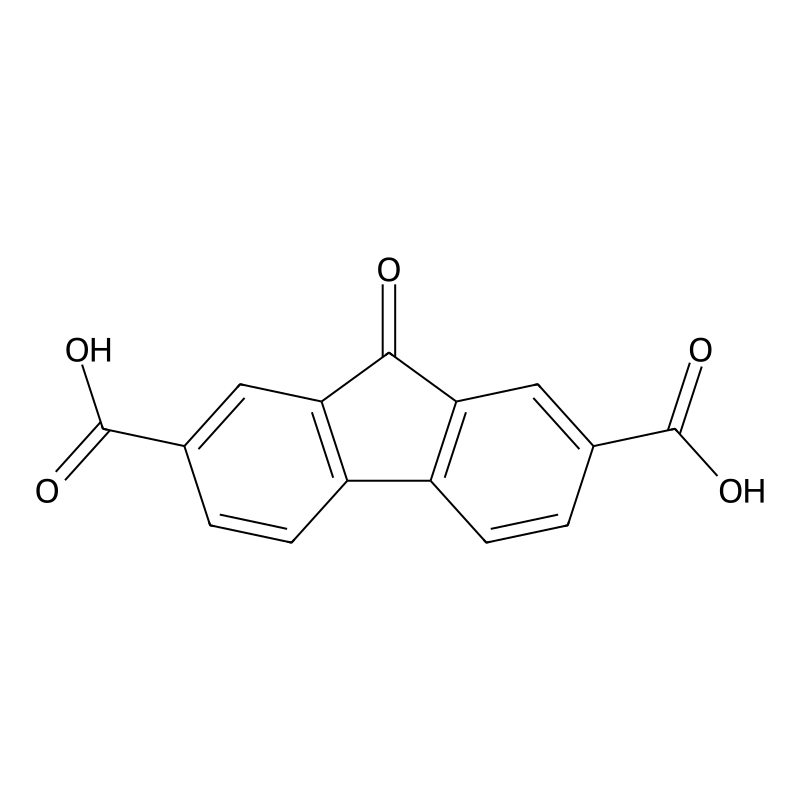

9-Oxo-9H-fluorene-2,7-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

While research on 9-Oxo-9H-fluorene-2,7-dicarboxylic acid (9-Oxo-fluorene-2,7-dicarboxylic acid) is limited, there are reports on its synthesis and characterization. One study describes its preparation through the oxidation of 9,10-dihydro-9-oxo-fluorene-2,7-dicarboxylic acid using various oxidants like manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) []. The characterization involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis [].

Potential Applications:

Here are some potential areas where this molecule could be explored:

- Organic synthesis: The functional groups might allow its participation in various organic reactions, potentially leading to the synthesis of novel materials or compounds with interesting properties.

- Coordination chemistry: The carboxylic acid groups could potentially coordinate with metal ions, making it a candidate for the development of new coordination complexes with unique properties.

- Material science: The rigid structure and functional groups could be of interest for the design of new materials with specific functionalities, such as polymers or luminescent materials.

9-Oxo-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C15H8O5 and a molecular weight of 268.23 g/mol. This compound is characterized by two carboxylic acid groups located at the 2 and 7 positions, along with a ketone group at the 9 position of the fluorene structure. Its unique structure contributes to its reactivity and versatility in various chemical applications .

- Oxidation: The compound can undergo further oxidation, leading to the formation of more complex derivatives.

- Reduction: The ketone group can be reduced to form 9-hydroxy-9H-fluorene-2,7-dicarboxylic acid using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

- Substitution: The carboxylic acid groups can engage in esterification and amidation reactions, allowing for the formation of esters or amides when reacted with alcohols or amines in the presence of dehydrating agents like thionyl chloride .

Research into the biological activities of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid has indicated potential applications in drug development. Its structure suggests that it may possess various biological properties, including antibacterial activity. Further studies are needed to fully elucidate its biological effects and therapeutic potential .

The synthesis of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid typically involves the oxidation of 2,7-diacetyl-fluorene using potassium bichromate as the oxidizing agent. This method is commonly used in laboratory settings and can be optimized for larger-scale industrial production to achieve higher yields and purity .

Common Reagents and Conditions- Oxidation: Potassium bichromate in acidic medium.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Substitution: Alcohols or amines with dehydrating agents like thionyl chloride.

This compound has a variety of applications across different fields:

- Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.

- Material Science: Its conjugated structure makes it useful in developing organic electronic materials.

- Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.

- Industry: Employed in synthesizing dyes, pigments, and other industrial chemicals .

Several compounds share structural similarities with 9-Oxo-9H-fluorene-2,7-dicarboxylic acid. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 9-Fluorenone-2,7-dicarboxylic acid | Lacks the ketone group; primarily used as a precursor in organic synthesis. |

| 9H-Fluorene-2,7-dicarboxylic acid | Contains only carboxylic acid groups without the ketone functionality. |

| 9-Oxo-2,7-fluorenedicarboxylic acid | Similar dicarboxylic structure but may differ in reactivity and applications. |

The uniqueness of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid lies in its combination of both carboxylic acid and ketone functionalities, which enhances its reactivity and broadens its application range compared to its analogs .

9-Oxo-9H-fluorene-2,7-dicarboxylic acid emerged as a structurally significant derivative within the broader evolution of fluorene chemistry. While fluorene derivatives were first synthesized in the late 19th century, systematic exploration of functionalized analogs gained momentum in the mid-20th century with advances in aromatic substitution techniques. The compound’s specific synthesis was reported in the context of developing electron-deficient π-systems for organic electronics, with early methodologies involving oxidation of 2,7-diacetylfluorene followed by carboxylation. Its CAS registry (792-26-7) and inclusion in chemical databases by the 1970s reflect its establishment as a characterized compound.

Nomenclature and Classification

The compound is systematically named 9-oxofluorene-2,7-dicarboxylic acid under IUPAC rules, reflecting its:

- Fluorene backbone (tricyclic aromatic system)

- Ketone group at position 9 (9-oxo prefix)

- Two carboxylic acid substituents at positions 2 and 7.

Synonyms:

- 9-Fluorenone-2,7-dicarboxylic acid

- 9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-

- H2FDCA (abbreviation in materials science contexts).

Classification:

- Organic compound: Polycyclic aromatic hydrocarbon derivative

- Functional groups: Dicarboxylic acid, ketone

- Chemical class: Fluorenone dicarboxylate.

Structural Significance in Fluorene Chemistry

The molecule’s planar fluorene core enables π-conjugation, while substituents dictate electronic and steric properties:

This structure facilitates applications in charge-transfer complexes, evidenced by its reversible redox behavior in cyclic voltammetry.

Position in Contemporary Materials Science

The compound’s dual carboxylate groups and planar geometry make it a strategic ligand in metal-organic frameworks (MOFs) and coordination polymers:

Key Applications:

- MOF Construction: Serves as a linear linker in Zn-based MOFs, enabling porous architectures for gas storage and electrocatalysis.

- Organic Electronics: Derivatives act as electron-accepting units in organic photovoltaics (OPVs), with power conversion efficiencies >5% reported in sexithiophene-based systems.

- Supramolecular Assembly: Carboxylic acid groups mediate hydrogen-bonded networks, as demonstrated in charge-transfer complexes with tetrathiafulvalene.

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 268.22 g/mol | |

| Melting point | 407°C | |

| Density | 1.578 g/cm³ | |

| Boiling point | 621.3°C at 760 mmHg | |

| Solubility | Insoluble in water; soluble in DMF, DMSO |

Importance as a Building Block in Synthetic Chemistry

The compound’s reactivity profile enables diverse derivatization:

Synthetic Pathways:

- Esterification: Reacts with alcohols (e.g., 3-(dibutylamino)propanol) to form diesters for ion-selective sensors.

- Amidation: Couples with amines to yield diamides, precursors for antimicrobial agents.

- Coordination Chemistry: Binds metal ions (e.g., Zn²⁺) through carboxylate groups, forming MOFs.

Notable Derivatives:

- 9-(Phenylcarbamoyloxymino)fluorene: Synthesized via oxime formation and isocyanate coupling, showing antimicrobial activity.

- Bis(3-dibutylaminopropyl) ester: Used in electrochemical luminescence studies due to redox-active fluorene core.

Reaction Scheme: Synthesis from 2,7-diacetylfluorene

- Oxidation of 2,7-diacetylfluorene → 9-fluorenone-2,7-dicarboxylic acid

- Reduction (if required) → 9H-fluorene-2,7-dicarboxylic acid.

This synthetic versatility underscores its role in developing advanced materials and bioactive molecules.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant